N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with bis(4-tert-butylphenyl) groups and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Bis(4-tert-butylphenyl) Groups:
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is evaluated for its use in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. The thiazole ring and bis(4-tert-butylphenyl) groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-bromoacetamide: Similar structure with a bromoacetamide moiety instead of chloroacetamide.
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-iodoacetamide: Similar structure with an iodoacetamide moiety instead of chloroacetamide.
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-fluoroacetamide: Similar structure with a fluoroacetamide moiety instead of chloroacetamide.
Uniqueness
N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct reactivity and potential biological activity. The combination of the thiazole ring and bis(4-tert-butylphenyl) groups also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2OS/c1-24(2,3)18-11-7-16(8-12-18)21-22(30-23(28-21)27-20(29)15-26)17-9-13-19(14-10-17)25(4,5)6/h7-14H,15H2,1-6H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQRVFCPURLCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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